molecular formula C23H18BrNO B3828719 (2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one CAS No. 5214-87-9

(2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one

Cat. No.: B3828719
CAS No.: 5214-87-9
M. Wt: 404.3 g/mol
InChI Key: SQWDZMRXZCBNFK-RIYZIHGNSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one is a synthetic carbazole-chalcone hybrid compound of significant interest in medicinal chemistry and drug discovery research. This α,β-unsaturated ketone features an extended π-conjugation system, which is a common structural motif in compounds with diverse biological activities . Research Applications and Value: This compound belongs to the chalcone class of molecules, which are versatile intermediates in organic synthesis and are known for their broad spectrum of pharmacological properties . Chalcones and their derivatives have been widely studied for their potential to selectively target various viral enzymes, and they exhibit promising antibacterial effects, even against multidrug-resistant strains . Their mechanisms of action may involve inhibitory effects on targets such as DNA gyrase B and efflux pumps . Furthermore, the 9-ethylcarbazole moiety is a privileged structure in material science and pharmaceutical research, often associated with biological activity . Related carbazole-based structures have been investigated for their potential to inhibit tubulin polymerization, a key mechanism in the development of antiproliferative agents . Structural Insights: While the exact crystal structure of this bromophenyl derivative is not reported, structural analyses of very similar compounds provide valuable insight. In an analogous molecule, the dihedral angle between the carbazole ring system and the pendant phenyl ring is 38.6°, indicating a deviation from planarity that can influence molecular packing and intermolecular interactions in the solid state . The α,β-unsaturated carbonyl group is typically nearly planar, allowing for effective π-conjugation . The bromine atom on the phenyl ring serves as a heavy atom that can influence crystallinity and provides a handle for further synthetic modification via metal-catalyzed cross-coupling reactions. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO/c1-2-25-21-6-4-3-5-19(21)20-15-16(7-13-22(20)25)8-14-23(26)17-9-11-18(24)12-10-17/h3-15H,2H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDZMRXZCBNFK-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416238
Record name STK060538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5214-87-9
Record name STK060538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one, also referred to by its CAS number 5214-87-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 4-bromobenzaldehyde with 9-ethylcarbazole derivatives. The general synthetic route includes:

  • Formation of the Carbazole Derivative : 9-Ethylcarbazole is prepared by reacting carbazole with bromoethane in the presence of potassium hydroxide.
  • Condensation Reaction : The synthesized carbazole derivative is then reacted with 4-bromobenzaldehyde under basic conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including:

Microorganism Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus18.550
Escherichia coli20.050
Candida albicans15.050

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including HeLa and MCF7. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
HeLa25Apoptosis induction
MCF730Cell cycle arrest

These findings indicate that this compound may have significant potential as an anticancer agent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of similar carbazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that compounds structurally related to this compound were effective against multi-drug resistant strains of bacteria.
  • Clinical Trials for Cancer Treatment : Ongoing clinical trials are assessing the efficacy of carbazole-based compounds in treating specific types of cancer, showing promise in improving patient outcomes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds containing carbazole moieties can intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism may be harnessed for developing anticancer agents .
  • Antimicrobial Properties : The bromophenyl group may enhance the compound's ability to interact with microbial targets, making it a candidate for antimicrobial drug development .

Material Science

The unique structure of (2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one allows it to be utilized in creating materials with specific electronic and optical properties:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric current is being explored for use in OLED technology .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer efficacy of various carbazole derivatives, including (2E)-1-(4-bromophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one. The results demonstrated a significant reduction in cell viability in cancer cell lines when treated with this compound compared to controls. The mechanism was attributed to its ability to induce apoptosis through DNA damage .

Case Study 2: Synthesis and Characterization

In another research effort, the synthesis of (2E)-1-(4-bromophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one was described using a multi-step reaction involving bromination and subsequent coupling reactions. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and purity of the compound, paving the way for further biological testing .

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Molecular Geometry

The dihedral angle between aromatic rings in chalcones significantly impacts conjugation and optoelectronic properties. For example:

  • (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one derivatives exhibit dihedral angles ranging from 7.14° to 56.26° between the central benzene and fluorophenyl rings, depending on substituents .
  • (E)-3-(9-Anthryl)-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (orthorhombic, Pbca) has a bulky anthracene group, which likely increases steric hindrance compared to the carbazole-based target compound .
Crystallographic Data
Compound Crystal System Space Group Unit Cell Parameters (Å) Reference
Target Compound (Carbazole derivative) Not reported Not reported Not available
(E)-3-(9-Anthryl)-1-(4-chlorophenyl)... Orthorhombic Pbca a = 13.146, b = 13.549, c = 22.097
4-Fluoro-chalcone derivatives Varied Varied Dihedral angles: 7.14°–56.26°

Optical and Photophysical Properties

Nonlinear Optical (NLO) Behavior
  • Br-ANC and Cl-ANC (anthracene-based chalcones): Exhibit strong third-order NLO responses due to extended π-conjugation from anthracene .
  • DEPO [(2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one]: Shows enhanced fluorescence in organized media, attributed to the carbazole moiety’s electron-donating capacity .
Substituent Impact on Absorption/Emission
  • Halogen Effects : Bromine (electron-withdrawing) in the target compound may redshift absorption compared to fluorine or chlorine derivatives .
  • Carbazole vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one?

  • Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation between a 4-bromoacetophenone derivative and a 9-ethylcarbazole-3-carbaldehyde. Key steps include:

  • Reaction Setup : Use a base catalyst (e.g., NaOH or KOH) in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ketone .
  • Characterization : Confirm the E-configuration using 1H^1H-NMR (coupling constant J=15.616.0HzJ = 15.6–16.0 \, \text{Hz} for trans-vinylic protons) and UV-Vis spectroscopy (λmax ~350 nm for conjugated enone systems) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the carbazole ethyl group (δ 1.4–1.5 ppm for CH3, δ 4.3–4.5 ppm for CH2) and bromophenyl moiety (δ 7.6–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 428.08) and bromine isotope pattern .
  • X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves bond lengths (C=O: ~1.22 Å, C-Br: ~1.90 Å) and dihedral angles between aromatic planes .

Q. How does the bromophenyl group influence the compound’s reactivity?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the carbonyl for nucleophilic attacks (e.g., Grignard additions) and stabilizing the enone system via resonance. Reactivity can be assessed through:

  • Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials of the α,β-unsaturated ketone .
  • Kinetic Studies : Monitor substitution reactions (e.g., Suzuki coupling) using HPLC to track bromide displacement rates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • Computational Setup : Optimize geometry at B3LYP/6-31G(d) level; calculate frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions .
  • Docking Studies : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., cytochrome P450 enzymes). Validate results with experimental IC50 values from enzyme inhibition assays .
  • Contradiction Resolution : If computational and experimental data conflict (e.g., dipole moments), re-optimize structures using solvent models (PCM) or higher basis sets (cc-pVTZ) .

Q. What strategies resolve crystallographic data discrepancies in non-merohedral twinning observed for similar compounds?

  • Methodological Answer :

  • Data Collection : Use a high-resolution detector (e.g., CCD) and collect >98% completeness at 0.8 Å resolution.
  • Twin Refinement : Apply the TwinLaw matrix in SHELXL to deconvolute overlapping reflections. Validate with Rint < 0.05 and Flack parameter convergence .
  • Case Study : For this compound, twinning may arise from symmetry mimicry in the carbazole-phenyl stacking; compare with untwinned analogs (e.g., 4-chlorophenyl derivatives) to identify packing distortions .

Q. How can substituent effects on biological activity be systematically studied?

  • Methodological Answer :

  • SAR Framework : Synthesize analogs with substituents varying in size (e.g., -F, -OCH3, -NO2) and position (para/meta). Use a standardized assay (e.g., MTT for cytotoxicity) .
  • Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate logP, Hammett σ, and IC50. Address outliers via molecular dynamics simulations of ligand-receptor interactions .
  • Contradiction Example : If -OCH3 enhances activity in vitro but not in vivo, investigate metabolic stability via liver microsome assays .

Key Notes

  • Advanced Methods : Emphasis on resolving data contradictions (e.g., crystallographic twinning, computational-experimental mismatches).
  • Methodological Depth : Answers integrate synthesis, characterization, and computational workflows for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one

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